((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene
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Overview
Description
((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene: is an organic compound with the molecular formula C14H21BrO2. It is characterized by a benzene ring substituted with a (2-((5-bromopentyl)oxy)ethoxy)methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene typically involves the reaction of 2-(benzyloxy)ethanol with 1,5-dibromopentane in the presence of ammonium bromide and sodium hydroxide. The reaction is carried out at room temperature for 25 hours. The mixture is then treated with ice-cold water, and the pH is adjusted to 6-7 with hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the benzene ring.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or modified benzene derivatives.
Scientific Research Applications
Chemistry: ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various functionalized compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene depends on its chemical reactivity. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various molecular targets. The benzene ring provides a stable aromatic system that can undergo further functionalization.
Comparison with Similar Compounds
- ((2-((5-Chloropentyl)oxy)ethoxy)methyl)benzene
- ((2-((5-Iodopentyl)oxy)ethoxy)methyl)benzene
- ((2-((5-Fluoropentyl)oxy)ethoxy)methyl)benzene
Uniqueness: ((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective chemical transformations. Compared to its halogenated analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(5-bromopentoxy)ethoxymethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2/c15-9-5-2-6-10-16-11-12-17-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMLGKAXWFZUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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